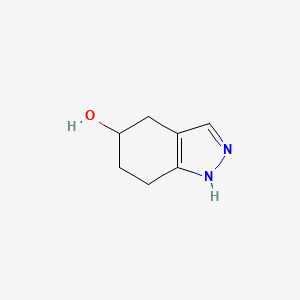

4,5,6,7-tetrahydro-1H-indazol-5-ol

説明

特性

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-6-1-2-7-5(3-6)4-8-9-7/h4,6,10H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLDNKIONGZQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229627-10-4 | |

| Record name | 4,5,6,7-tetrahydro-1H-indazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

4,5,6,7-Tetrahydro-1H-indazol-5-ol, a derivative of the heterocyclic compound indazole, has been found to interact with several targets. The primary targets include the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage, making them important targets for cancer treatment .

Mode of Action

The compound interacts with its targets, leading to their inhibition, regulation, and/or modulation . This interaction results in changes in the activity of these kinases, affecting the cell cycle progression and DNA damage response in cells .

Biochemical Pathways

The inhibition of CHK1, CHK2, and SGK kinases by 4,5,6,7-Tetrahydro-1H-indazol-5-ol affects several biochemical pathways. These include pathways involved in cell cycle regulation, DNA damage response, and cell volume regulation . The downstream effects of these changes can lead to the inhibition of cell proliferation, particularly in cancer cells .

Pharmacokinetics

Factors such as its molecular weight, solubility, and stability would influence its absorption and distribution in the body .

Result of Action

The result of the action of 4,5,6,7-Tetrahydro-1H-indazol-5-ol is the inhibition of cell proliferation. This is particularly relevant in the context of cancer cells, where unchecked cell proliferation is a key characteristic . By inhibiting key kinases involved in cell cycle regulation and DNA damage response, the compound can potentially slow down or stop the proliferation of cancer cells .

Action Environment

The action of 4,5,6,7-Tetrahydro-1H-indazol-5-ol can be influenced by various environmental factors. These include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells . For instance, the compound’s stability could be affected by the pH of the environment, which could in turn influence its efficacy .

生化学分析

Biochemical Properties

4,5,6,7-tetrahydro-1H-indazol-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit cyclo-oxygenase-2, an enzyme involved in the inflammatory response. Additionally, 4,5,6,7-tetrahydro-1H-indazol-5-ol interacts with matrix metalloproteinase-13, which plays a role in tissue remodeling and degradation. These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and tissue repair.

Cellular Effects

The effects of 4,5,6,7-tetrahydro-1H-indazol-5-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to reduce the production of prostaglandin E2, tumor necrosis factor-alpha, and matrix metalloproteinase-13 in osteoarthritis cartilage explants. This indicates its potential in regulating inflammatory responses and maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, 4,5,6,7-tetrahydro-1H-indazol-5-ol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit cyclo-oxygenase-2 results in reduced production of inflammatory mediators such as prostaglandin E2. Additionally, its interaction with matrix metalloproteinase-13 suggests a role in modulating extracellular matrix degradation and tissue remodeling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5,6,7-tetrahydro-1H-indazol-5-ol change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained activity over extended periods

Dosage Effects in Animal Models

The effects of 4,5,6,7-tetrahydro-1H-indazol-5-ol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing inflammation and modulating enzyme activity. At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships are critical considerations in preclinical studies.

Metabolic Pathways

4,5,6,7-tetrahydro-1H-indazol-5-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s metabolism may affect metabolic flux and metabolite levels, impacting its overall efficacy and safety. Understanding these pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of 4,5,6,7-tetrahydro-1H-indazol-5-ol within cells and tissues are critical factors determining its bioavailability and efficacy. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence its localization and accumulation in target tissues, affecting its overall therapeutic potential.

Subcellular Localization

The subcellular localization of 4,5,6,7-tetrahydro-1H-indazol-5-ol plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

生物活性

4,5,6,7-Tetrahydro-1H-indazol-5-ol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and anticancer activities, as well as its mechanism of action based on recent research findings.

Chemical Structure and Properties

4,5,6,7-Tetrahydro-1H-indazol-5-ol features a unique indazole ring structure that contributes to its pharmacological properties. The molecular formula is with a molecular weight of approximately 150.18 g/mol. Its structural characteristics allow for various interactions with biological targets.

Antibacterial Activity

Recent studies have demonstrated significant antibacterial activity of 4,5,6,7-tetrahydro-1H-indazol-5-ol derivatives against several bacterial strains. A study synthesized various substituted indazole derivatives and evaluated their antibacterial efficacy using the agar diffusion method.

Table 1: Antibacterial Activity of Indazole Derivatives

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) | Bacterial Strain |

|---|---|---|---|

| 5A | 20 | 50 | S. aureus |

| 5D | 18 | 75 | Bacillus subtilis |

| 5F | 25 | 30 | E. coli |

| Control (Penicillin) | 30 | 10 | Various |

The results indicate that compounds 5A and 5F exhibited the highest antibacterial activity against S. aureus and E. coli respectively, with MIC values lower than those of standard antibiotics like penicillin .

Anticancer Activity

The potential anticancer properties of 4,5,6,7-tetrahydro-1H-indazol-5-ol have also been explored. In vitro studies have shown that certain derivatives can inhibit cell growth in cancer cell lines. For instance, a study reported that specific indazole derivatives effectively reduced the viability of cancer cells in a dose-dependent manner.

Table 2: IC50 Values for Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5D | A549 (Lung Cancer) | 12 |

| 5F | MCF-7 (Breast Cancer) | 8 |

| Control (Doxorubicin) | MCF-7 | 0.5 |

The IC50 values suggest that the tested indazole derivatives are significantly more potent than conventional chemotherapeutics in specific contexts .

The mechanism by which 4,5,6,7-tetrahydro-1H-indazol-5-ol exerts its biological effects involves interaction with key enzymes and receptors within bacterial and cancer cells. Molecular docking studies have indicated that these compounds can bind effectively to DNA gyrase and other critical targets involved in DNA replication and repair processes.

Case Studies

- Antibacterial Evaluation : A study conducted at Dr. D.Y. Patil College synthesized multiple indazole derivatives and assessed their antibacterial properties against standard strains like E. coli and S. aureus using the agar diffusion method. The results highlighted the promising activity of several derivatives compared to established antibiotics .

- Anticancer Screening : Another research effort focused on evaluating the anticancer potential of these compounds against various human cancer cell lines. The findings revealed that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells .

類似化合物との比較

Key Observations :

Comparison of Methods :

Comparative Efficacy :

Stability and Formulation Challenges

- Hydroxyl Group : The target compound’s -OH group may lead to oxidative degradation, requiring stabilizers in formulations.

- Salt Forms: Dihydrochlorides (e.g., ) offer superior shelf-life but may require pH-adjusted buffers for intravenous delivery.

- Ester Hydrolysis : Ethyl esters (e.g., ) face instability in acidic environments, limiting oral bioavailability.

準備方法

General Synthetic Strategy

The synthesis of 4,5,6,7-tetrahydro-1H-indazol-5-ol typically involves the construction of the indazole core followed by selective functionalization to introduce the hydroxyl group at the 5-position. The tetrahydro moiety indicates partial saturation of the benzene ring fused to the pyrazole ring, which requires controlled hydrogenation or ring closure conditions.

Key Preparation Method via Hydrazine Hydrate Cyclization

A prominent method involves the cyclization of substituted cyclohexanone derivatives with hydrazine hydrate under acidic or neutral conditions in methanol, leading to the formation of the tetrahydro-indazole ring system. This approach is supported by the following detailed procedure and characterization data:

- Starting Materials: Multi-substituted cyclohexanone derivatives (e.g., 4a-4j) are treated with hydrazine hydrate (2.1 equivalents) in methanol.

- Reaction Conditions: The mixture is refluxed under stirring, and the reaction progress is monitored by thin-layer chromatography (TLC).

- Workup: Upon completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the product, which is then filtered and dried.

- Yield: Typically, yields range around 65%, indicating moderate efficiency.

Characterization of the product (example compound 5A):

| Parameter | Data |

|---|---|

| Physical State | Lemon solid |

| Melting Point | 165 °C (decomposed) |

| FTIR Peaks (cm⁻¹) | 3346, 3292 (N-H and O-H stretch), 3047, 2968, 2922, 1693, 1641 (C=O stretch) |

| ¹H NMR (300 MHz, DMSO) | δ 12.32 (s, 1H, N-H), 7.87 (d, J=7.8 Hz, 1H), 7.42 (d, J=8.3 Hz, 1H), 5.33 (s, 1H, OH), 4.20 (d, J=12.2 Hz, 1H), others |

| Yield | 65% |

This method is well-documented in the synthesis of various substituted tetrahydro-indazole derivatives with hydroxyl groups at the 5-position, confirming the versatility of hydrazine hydrate-mediated cyclization in methanolic media.

Alternative Condensation and Cyclization Routes

Another reported approach involves a multi-step synthesis starting from isopropyl acetoacetate and aromatic aldehydes via condensation reactions, followed by cyclization to form the indazole ring system. Though more commonly applied to halogenated derivatives like 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol, this pathway provides insight into the stepwise construction of the core scaffold:

- Step 1: Condensation of isopropyl acetoacetate with aromatic aldehydes under base catalysis to form β-keto esters.

- Step 2: Subsequent cyclization with hydrazine derivatives to yield the indazole ring.

- Step 3: Functional group modifications to introduce hydroxyl groups as needed.

This method allows for structural diversity and substitution pattern control but may require more steps and purification stages.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazine hydrate cyclization | Substituted cyclohexanones, hydrazine hydrate | Reflux in MeOH, acid/base catalysis | ~65 | Straightforward, moderate yield | Requires substituted cyclohexanones |

| Condensation + cyclization | Isopropyl acetoacetate, aromatic aldehydes, hydrazine | Multi-step, base catalysis, reflux | Variable | Allows substitution control | Multi-step, longer synthesis |

Analytical and Spectroscopic Characterization

The synthesized 4,5,6,7-tetrahydro-1H-indazol-5-ol compounds are typically characterized by:

- Infrared Spectroscopy (FTIR): Identification of N-H and O-H stretching vibrations around 3300-3500 cm⁻¹, and carbonyl peaks if present.

- Nuclear Magnetic Resonance (¹H and ¹³C NMR): Detailed proton and carbon environments confirm ring formation and substitution patterns.

- Mass Spectrometry (MS): Confirms molecular weight and presence of substituents.

- Melting Point Determination: Provides purity indication and physical property data.

Research Findings and Applications

Research indicates that 4,5,6,7-tetrahydro-1H-indazol-5-ol derivatives exhibit promising biological activities, including antimicrobial and enzyme inhibition properties, which are closely linked to their preparation methods that allow for structural modification and optimization. The preparation methods enable the synthesis of derivatives suitable for further pharmacological evaluation.

Q & A

Basic: What are the common synthetic routes for preparing 4,5,6,7-tetrahydro-1H-indazol-5-ol, and what reaction conditions are critical for achieving optimal yields?

Methodological Answer:

The synthesis typically involves condensation reactions between phenylhydrazine and cyclohexanone derivatives. A key route includes reacting phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate under acidic conditions (e.g., HCl or H₂SO₄), forming a hydrazone intermediate that cyclizes into the indazole core . Critical parameters include:

- pH control (acidic conditions for cyclization).

- Catalyst selection (e.g., CuI in click chemistry for functionalization, though not always required) .

- Solvent optimization (PEG-400/DMF mixtures improve solubility in analogous indazole syntheses) .

Yields can be improved by using continuous flow reactors for large-scale syntheses .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing 4,5,6,7-tetrahydro-1H-indazol-5-ol derivatives?

Methodological Answer:

- 1H/13C NMR : Identify proton environments (e.g., NH peaks at δ 8.6–8.7 ppm, aromatic protons at δ 6.5–7.7 ppm) and carbon backbone signals (e.g., cyclohexane carbons at δ 26–55 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with precision (e.g., [M+H]+ peaks for derivatives) .

- TLC/HPLC : Monitor reaction progress and purity (e.g., Rf = 0.49 in 70:30 EtOAc/hexanes) .

- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Advanced: How can researchers resolve contradictions in reported biological activities of 4,5,6,7-tetrahydro-1H-indazol-5-ol derivatives across studies?

Methodological Answer:

Contradictions often arise from variations in assay conditions or structural modifications. To address this:

- Standardize assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Structure-Activity Relationship (SAR) analysis : Systematically modify substituents (e.g., hydroxyl, carboxylic acid groups) and compare bioactivity trends. For example, adding a carboxylic acid group at position 5 enhances solubility but may reduce membrane permeability .

- Cross-validate with orthogonal assays : Combine enzyme inhibition (e.g., DHODH activity) with cellular viability assays to confirm mechanistic consistency .

Advanced: What strategies optimize the aqueous solubility of 4,5,6,7-tetrahydro-1H-indazol-5-ol derivatives for in vitro studies?

Methodological Answer:

- Functional group introduction : Incorporate hydrophilic groups (e.g., -COOH at position 5) via electrophilic substitution. This increases solubility but requires pH adjustment (7.4 phosphate buffer) to prevent precipitation .

- Prodrug approaches : Temporarily mask polar groups with esters or amides, which hydrolyze in physiological conditions .

- Solubility assays : Use kinetic solubility measurements (e.g., TECAN systems with UV detection) to screen derivatives in simulated biological fluids .

Advanced: How to design experiments to elucidate the mechanism of action of 4,5,6,7-tetrahydro-1H-indazol-5-ol in anticancer research?

Methodological Answer:

- Target identification : Perform enzyme inhibition screens (e.g., DHODH inhibition assays) and compare IC₅₀ values to known inhibitors like brequinar .

- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cancer cells.

- Molecular docking : Model interactions with putative targets (e.g., DHODH’s flavin-binding site) using software like AutoDock Vina. Validate with site-directed mutagenesis .

- In vivo validation : Test efficacy in xenograft models while monitoring pharmacokinetics (e.g., plasma half-life, tissue distribution) .

Advanced: What methodologies address discrepancies in NMR data interpretation for 4,5,6,7-tetrahydro-1H-indazol-5-ol derivatives?

Methodological Answer:

- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons.

- Variable-temperature NMR : Identify dynamic effects (e.g., ring-flipping in the tetrahydroindazole core) that obscure peak splitting .

- Isotopic labeling : Synthesize deuterated analogs to simplify spectra and confirm assignments .

Basic: What are the key considerations for scaling up laboratory-scale synthesis of 4,5,6,7-tetrahydro-1H-indazol-5-ol derivatives?

Methodological Answer:

- Solvent selection : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) for easier recycling .

- Catalyst recovery : Use immobilized catalysts (e.g., silica-supported CuI) to reduce metal contamination .

- Purification : Optimize column chromatography gradients (e.g., EtOAc/hexanes to MeOH/DCM) for faster elution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。